molecular formula C8H17O4P B14746667 Phosphonic acid, (2-methyl-1-oxopropyl)-, diethyl ester CAS No. 1523-69-9

Phosphonic acid, (2-methyl-1-oxopropyl)-, diethyl ester

Cat. No.: B14746667
CAS No.: 1523-69-9
M. Wt: 208.19 g/mol
InChI Key: BVJNLROKHOYRDH-UHFFFAOYSA-N
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Description

Diethyl isobutyrylphosphonate is an organophosphorus compound with the molecular formula C8H17O4P It is a phosphonate ester, which means it contains a phosphonate group (P=O) bonded to two ethyl groups and an isobutyryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl isobutyrylphosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired phosphonate ester .

Another method involves the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide. This method is efficient and widely used for the synthesis of phosphonates .

Industrial Production Methods

Industrial production of diethyl isobutyrylphosphonate often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl isobutyrylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl isobutyrylphosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl isobutyrylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The phosphonate group is resistant to hydrolysis, which enhances its stability and effectiveness as an inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl isobutyrylphosphonate is unique due to its specific isobutyryl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and resistance to hydrolysis are crucial. Compared to other phosphonates, it offers a balance of reactivity and stability, making it versatile for various applications .

Properties

CAS No.

1523-69-9

Molecular Formula

C8H17O4P

Molecular Weight

208.19 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methylpropan-1-one

InChI

InChI=1S/C8H17O4P/c1-5-11-13(10,12-6-2)8(9)7(3)4/h7H,5-6H2,1-4H3

InChI Key

BVJNLROKHOYRDH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(=O)C(C)C)OCC

Origin of Product

United States

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